molecular formula C21H20N2O4S2 B3596791 N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE

N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B3596791
M. Wt: 428.5 g/mol
InChI Key: XTTOTQHFIAVWPJ-UHFFFAOYSA-N
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Description

N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the corresponding propanols, which are further transformed into the desired carboxamide through a series of reactions involving chloroacetyl chloride and secondary amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a thiophene ring, and a carboxamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethylcarbamoyl)thiophen-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-3-14-12(2)29-10-16(14)20(25)23-21-15(6-7-28-21)19(24)22-9-13-4-5-17-18(8-13)27-11-26-17/h4-8,10H,3,9,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTOTQHFIAVWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=C(C=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE

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